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Compound of Interest

Compound Name: Boditrectinib oxalate

Cat. No.: B15141349 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Boditrectinib, also known as AUM-601, is an orally bioavailable, highly selective, second-

generation pan-tropomyosin receptor kinase (TRK) inhibitor currently under investigation for the

treatment of solid tumors harboring Neurotrophic Tyrosine Receptor Kinase (NTRK) gene

fusions. Developed to address both wild-type TRK proteins (TRKA, TRKB, and TRKC) and

acquired resistance mutations that can emerge during therapy with first-generation inhibitors,

Boditrectinib represents a significant advancement in targeted cancer therapy. This technical

guide provides a comprehensive overview of the chemical structure, properties, and available

data on Boditrectinib oxalate.

Chemical Structure and Properties
Boditrectinib is a complex heterocyclic molecule. Its oxalate salt form is utilized for

pharmaceutical development.

Boditrectinib (Free Base)

IUPAC Name: (E)-3-[5-[(2R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-

yl]-1-piperazin-1-ylprop-2-en-1-one[1]

Synonyms: AUM-601, CHC2014, HL5101, NOV1601[1]
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Boditrectinib Oxalate

Chemical Formula: C25H26F2N6O5[2]

Molecular Weight: 528.51 g/mol [2]

CAS Number: 2773577-41-4[2]

The structure of Boditrectinib features a pyrazolopyrimidine core, which is crucial for its kinase

inhibitory activity. The molecule's specific stereochemistry and substitutions are designed for

high affinity and selectivity towards the ATP-binding pocket of the TRK family of receptor

tyrosine kinases.

Property Value Source(s)

Molecular Formula (Oxalate) C25H26F2N6O5 [2]

Molecular Weight (Oxalate) 528.51 g/mol [2]

CAS Number (Oxalate) 2773577-41-4 [2]

Molecular Formula (Free Base) C23H24F2N6O [3]

Molecular Weight (Free Base) 438.47 g/mol [3]

CAS Number (Free Base) 1940165-80-9 [3]

Mechanism of Action and Signaling Pathways
Boditrectinib is a potent and selective inhibitor of the TRK family of receptor tyrosine kinases

(TRKA, TRKB, and TRKC). These receptors, when constitutively activated by NTRK gene

fusions, drive tumor growth and survival across a wide range of cancer types. Boditrectinib

binds to the ATP-binding site of the TRK kinase domain, preventing the phosphorylation and

activation of downstream signaling pathways.[4]

Furthermore, Boditrectinib is designed to be effective against various acquired resistance

mutations that can limit the efficacy of first-generation TRK inhibitors. These mutations often

occur in the solvent front, gatekeeper, and xDFG regions of the kinase domain.[5][6][7]
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The inhibition of TRK signaling by Boditrectinib is expected to impact key cellular pathways

involved in cell proliferation, survival, and differentiation. The primary downstream signaling

cascades affected by TRK activation, and therefore inhibited by Boditrectinib, are:

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation,

and survival.[2]

MAPK/ERK Pathway: This pathway plays a crucial role in cell division and differentiation.

By blocking these pathways, Boditrectinib can induce apoptosis (programmed cell death) and

inhibit the growth of tumors that are dependent on TRK signaling.[4]
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Boditrectinib inhibits TRK fusion proteins, blocking downstream signaling.

Preclinical and Clinical Data
Preclinical Profile
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Preclinical studies have indicated that Boditrectinib (AUM-601) exhibits a favorable

pharmacokinetic profile with higher distribution in tissue compared to blood, and minimal brain

distribution, which suggests a lower potential for central nervous system (CNS) toxicity.[8] It

has also demonstrated robust activity in preclinical models at well-tolerated doses.[7]

Clinical Profile
A first-in-human, open-label, dose-escalation Phase 1 clinical trial has been completed for

Boditrectinib (also referred to as CHC2014 in the study) in adult patients with advanced solid

tumors. The study concluded that Boditrectinib was safe and well-tolerated at dose levels

ranging from 50 to 300 mg once daily (QD).[1][9] Based on the pharmacokinetic profile and

safety data, the recommended Phase 2 doses were determined to be 200 mg and 300 mg QD.

[1][9]

Summary of Phase 1 Trial Findings:

Parameter Finding Source(s)

Safety
Safe and well-tolerated at dose

levels of 50 to 300 mg QD.
[1][9]

Recommended Phase 2 Dose

(RP2D)
200 mg and 300 mg QD [1][9]

A multi-national Phase 2 study is planned to further evaluate the efficacy and safety of

Boditrectinib in patients with NTRK fusions.[9] In August 2022, the U.S. Food and Drug

Administration (FDA) granted Orphan Drug Designation to AUM601 for the treatment of solid

tumors with the NTRK fusion gene.[5][9]

Experimental Protocols
Detailed experimental protocols for the synthesis, characterization, and biological evaluation of

Boditrectinib oxalate are proprietary and not extensively detailed in the public domain.

However, based on standard methodologies for similar kinase inhibitors, the following outlines

general procedures that would be employed.

Synthesis of Boditrectinib
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The synthesis of Boditrectinib would likely involve a multi-step organic synthesis process. A

plausible approach for the core pyrazolo[1,5-a]pyrimidine scaffold involves the condensation of

a substituted aminopyrazole with a β-ketoester or a similar three-carbon building block. The

subsequent steps would involve the introduction of the (R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl

group and the piperazinyl-propenone side chain through coupling reactions.

Aminopyrazole Derivative

Pyrazolo[1,5-a]pyrimidine Core

β-Ketoester or equivalent Intermediate 1

Coupling Reaction

(R)-2-(2,5-difluorophenyl)pyrrolidine
Boditrectinib (Free Base)

Coupling Reaction

Piperazinyl-propenone side chain precursor

Boditrectinib Oxalate

Salt Formation

Oxalic Acid

Click to download full resolution via product page

A generalized synthetic workflow for Boditrectinib Oxalate.

Characterization of Boditrectinib Oxalate
The characterization of the final compound and intermediates would involve a suite of

analytical techniques to confirm the structure, purity, and identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be used to

elucidate the chemical structure.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the

molecular weight and elemental composition.

High-Performance Liquid Chromatography (HPLC): HPLC would be employed to determine

the purity of the compound. A typical method would involve a reversed-phase C18 column

with a gradient elution of water and acetonitrile containing a small percentage of a modifier

like formic acid or trifluoroacetic acid.
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Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR would be used to identify the

functional groups present in the molecule.

Biological Assays
In Vitro Kinase Inhibition Assay

To determine the inhibitory activity of Boditrectinib against TRK kinases (wild-type and

mutants), a biochemical assay would be performed.

Reagents: Recombinant human TRK kinase domains, a suitable peptide substrate, ATP, and

Boditrectinib at various concentrations.

Procedure:

The TRK kinase, substrate, and varying concentrations of Boditrectinib are incubated in an

assay buffer.

The kinase reaction is initiated by the addition of ATP.

After a defined incubation period, the reaction is stopped.

The amount of phosphorylated substrate is quantified using a suitable detection method

(e.g., fluorescence, luminescence, or radioactivity).

Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by

plotting the percentage of inhibition against the logarithm of the Boditrectinib concentration

and fitting the data to a dose-response curve.

Cell-Based Viability Assay

To assess the anti-proliferative effect of Boditrectinib on cancer cells harboring NTRK fusions.

Cell Lines: Cancer cell lines with known NTRK fusions (e.g., KM12 colorectal cancer cells

with a TPM3-NTRK1 fusion).

Procedure:
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Cells are seeded in 96-well plates and allowed to adhere overnight.

The cells are then treated with a range of concentrations of Boditrectinib oxalate.

After a specified incubation period (e.g., 72 hours), a cell viability reagent (e.g., MTT,

resazurin, or a reagent for ATP quantification) is added.

The signal (absorbance or fluorescence) is measured using a plate reader.

Data Analysis: The IC50 values are determined by plotting cell viability against the drug

concentration.

In Vitro Assays Cell-Based Assays
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Cell Viability Assay
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Determine IC50 values
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Click to download full resolution via product page

Workflow for the biological evaluation of Boditrectinib.

Conclusion
Boditrectinib oxalate is a promising second-generation pan-TRK inhibitor with activity against

both wild-type TRK fusions and clinically relevant resistance mutations. Its favorable preclinical

profile and positive Phase 1 clinical data suggest that it has the potential to be a valuable

therapeutic option for patients with TRK fusion-positive cancers. Further clinical development

will be crucial to fully elucidate its efficacy and safety profile in this patient population. As more

data becomes publicly available, a more detailed understanding of its pharmacological

properties and clinical utility will emerge.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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